
Methyl 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylate
Overview
Description
“Methyl 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylate” is a chemical compound with the CAS Number: 1803591-79-8 . Its molecular weight is 194.19 . The IUPAC name for this compound is methyl 6-hydroxy-2,3-dihydrobenzofuran-2-carboxylate .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring is constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield .Molecular Structure Analysis
The InChI code for “Methyl 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylate” is 1S/C10H10O4/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-3,5,9,11H,4H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Chemical Reactions Analysis
Benzofuran compounds have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Physical And Chemical Properties Analysis
“Methyl 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylate” is a solid at room temperature .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylate, focusing on six unique applications:
Anticancer Research
Methyl 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylate has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. Studies have demonstrated that benzofuran derivatives can induce apoptosis and cell cycle arrest in various cancer cell lines, making them promising candidates for developing new anticancer therapies .
Antibacterial Agents
This compound has been investigated for its antibacterial properties. Benzofuran derivatives, including Methyl 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylate, have exhibited significant antibacterial activity against a range of pathogenic bacteria. This makes them valuable in the development of new antibiotics, especially in the face of rising antibiotic resistance .
Antioxidant Applications
The antioxidant properties of Methyl 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylate have been explored in various studies. Antioxidants are crucial in protecting cells from oxidative stress and damage caused by free radicals. This compound’s ability to scavenge free radicals and reduce oxidative stress makes it a potential candidate for therapeutic applications in diseases related to oxidative damage .
Anti-inflammatory Research
Research has shown that benzofuran derivatives can possess anti-inflammatory properties. Methyl 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylate has been studied for its ability to inhibit inflammatory mediators and pathways, which could be beneficial in treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Neuroprotective Effects
The neuroprotective effects of Methyl 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylate have been a subject of interest. Compounds with neuroprotective properties can help in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s. This compound has shown potential in protecting neuronal cells from damage and apoptosis .
Antiviral Applications
Benzofuran derivatives, including Methyl 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylate, have been studied for their antiviral properties. These compounds have shown activity against various viruses, making them potential candidates for developing antiviral drugs. This is particularly important in the ongoing search for effective treatments against viral infections .
Safety And Hazards
properties
IUPAC Name |
methyl 6-hydroxy-2,3-dihydro-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-3,5,9,11H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDFXHIWFFMOFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(O1)C=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



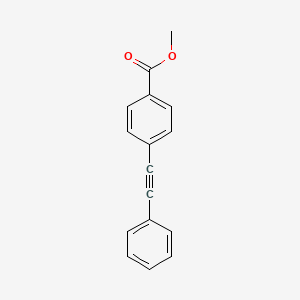
![5-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B3022949.png)

![4-{[(4-Methylphenyl)amino]methyl}benzoic acid](/img/structure/B3022952.png)
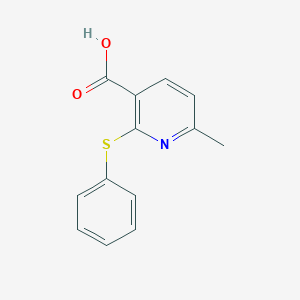
![{[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3022954.png)
![3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B3022956.png)
![methyl 5-methoxy-3H-benzo[e]indole-2-carboxylate](/img/structure/B3022957.png)
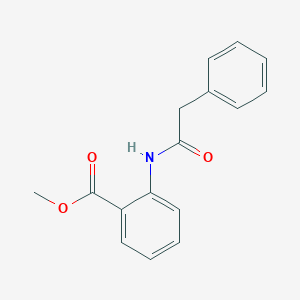
![5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B3022960.png)
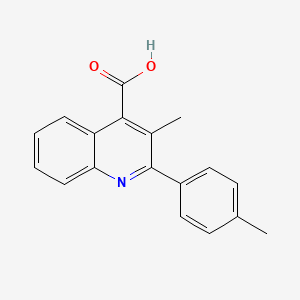
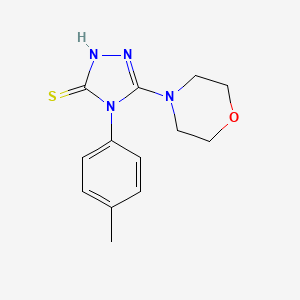
![(5-p-Tolylamino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid hydrazide](/img/structure/B3022965.png)
![2-[4-(4-Methylphenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B3022967.png)